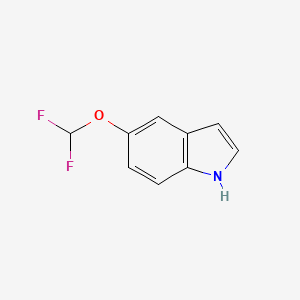

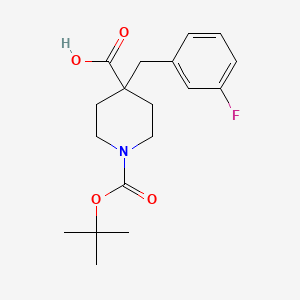

5-(difluoromethoxy)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

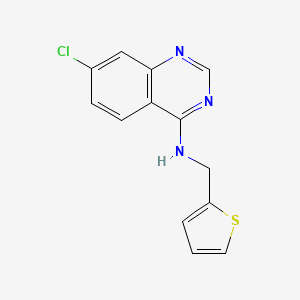

5-(difluoromethoxy)-1H-indole is a chemical compound that is part of the benzimidazole family . It is used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .

Synthesis Analysis

The synthesis of this compound often involves multi-step chemical reactions. A common method includes the cyclization of arylidene amino-benzo[d]imidazole-2-thiols with mercaptoacetic acid, followed by cyclization with 2-(phenylmethylene)malononitrile.Molecular Structure Analysis

The molecular structure of this compound is characterized by its benzimidazole core, which can be substituted at various positions to alter its chemical and physical properties. The introduction of a difluoromethoxy group at the 5-position significantly impacts the compound’s reactivity and interaction with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, one reaction involves the reduction of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole, which yields the difluoromethyl radical .Applications De Recherche Scientifique

Synthesis and Molecular Studies

- Synthesis and Molecular Docking : A study on derivatives of 1H-indole, including compounds structurally similar to 5-(difluoromethoxy)-1H-indole, reveals their synthesis, molecular structure, and antimicrobial activities. These compounds were synthesized and characterized using various spectroscopic techniques and their antibacterial activities were evaluated through molecular docking studies (Rajaraman et al., 2017).

Crystal Structure Analysis

- Molecular and Crystal Structure Analysis : A study on a related compound, 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, examined its molecular structure and isomers. The crystal and amorphous forms of the compound were analyzed using NMR spectroscopy and X-ray diffraction (Karalı, 2021).

Chemical Reactivity and Potential Applications

- Nucleophilic Reactivity : A study investigated the nucleophilic reactivities of various indoles, including those structurally similar to this compound. The study provided insights into their reactions with benzhydryl cations and their ranking on the nucleophilicity scale (Lakhdar et al., 2006).

Pharmacological Applications

- Inhibitors of Human 5-Lipoxygenase : Research on 2-substituted 5-hydroxyindole-3-carboxylates, structurally similar to this compound, demonstrates their potential as potent inhibitors of human 5-lipoxygenase, suggesting possible applications in addressing inflammatory and allergic disorders (Karg et al., 2009).

Synthesis and Chemical Analysis

- Synthesis and Chemical Analysis : A review on indole synthesis, including compounds like this compound, outlines the classification of various indole syntheses, emphasizing the importance of this chemical group in organic chemistry (Taber & Tirunahari, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

5-(difluoromethoxy)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUHRZGUEDZQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

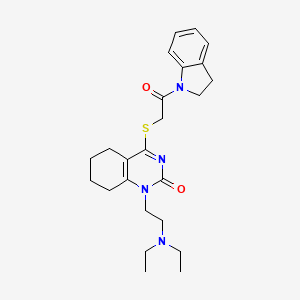

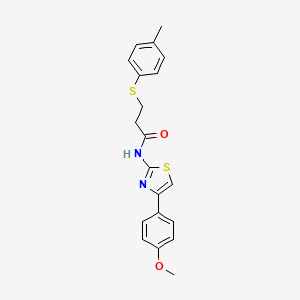

![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)

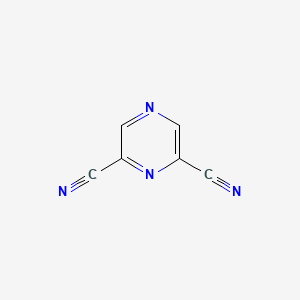

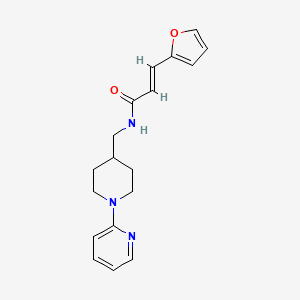

![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)

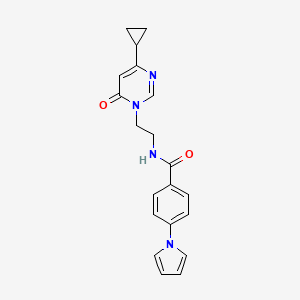

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)